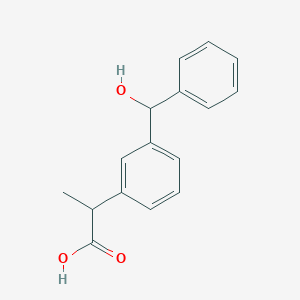

2-(3-(Hydroxy(phenyl)methyl)phenyl)propanoic acid

描述

Dihydro Ketoprofen (Mixture of Diastereomers) is a metabolite of Ketoprofen, a nonsteroidal anti-inflammatory drug (NSAID) commonly used for its analgesic and anti-inflammatory properties . The compound has the molecular formula C16H16O3 and a molecular weight of 256.30 . It is characterized by the presence of two diastereomers, which are stereoisomers that are not mirror images of each other .

准备方法

The synthesis of Dihydro Ketoprofen (Mixture of Diastereomers) involves several steps. One of the key synthetic routes includes an aldol/enol-lactonization annulation mediated by titanium tetrachloride (TiCl4) and triethylamine (Et3N) to form the dihydrobenzofuranone core. This is followed by a pyrolytic aromatization to construct the 2-arylpropionic acid moiety. Industrial production methods typically involve similar synthetic routes but are optimized for large-scale production.

化学反应分析

Dihydro Ketoprofen (Mixture of Diastereomers) undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The compound can undergo substitution reactions where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4).

科学研究应用

Pharmaceutical Applications

2-(3-(Hydroxy(phenyl)methyl)phenyl)propanoic acid is primarily explored for its potential as a non-steroidal anti-inflammatory drug (NSAID). Its structural similarity to well-known NSAIDs allows it to exhibit anti-inflammatory and analgesic properties.

Case Studies

- Anti-inflammatory Activity : Research has demonstrated that derivatives of this compound can effectively inhibit cyclooxygenase (COX) enzymes, leading to reduced inflammation and pain relief in animal models. This positions it as a candidate for further development into therapeutic agents for conditions such as arthritis.

- Analgesic Effects : Studies have indicated that the compound can reduce pain responses in rodent models, suggesting its potential as an analgesic agent.

Material Science

The compound is also being investigated for its role in the development of advanced materials, particularly polymers.

Case Studies

- Flame Retardants : Compounds similar to this compound are utilized in producing flame-retardant materials. For instance, polyester fibers treated with such compounds have shown improved flame resistance, making them suitable for applications in textiles and construction materials .

Biochemical Research

The compound has been identified as a significant metabolite in various biological assays, particularly those involving microbial metabolism.

Case Studies

- Microbial Metabolite : It has been shown to be a product of the metabolism of catechins by gut microbiota, indicating its role in the human digestive system and potential health benefits associated with polyphenol consumption .

Analytical Chemistry

Due to its unique properties, this compound serves as a reference standard in various analytical methods.

Applications

- Quality Control : Used in pharmaceutical testing to ensure the quality and consistency of drug formulations.

- Research Standards : Acts as a standard in studies examining the metabolic pathways of phenolic compounds.

Data Table of Applications

| Application Area | Specific Use | Notable Findings |

|---|---|---|

| Pharmaceuticals | NSAID development | Inhibits COX enzymes; reduces inflammation and pain |

| Material Science | Flame retardants | Enhances fire resistance in polyester fibers |

| Biochemical Research | Microbial metabolism studies | Major metabolite of catechins; impacts gut health |

| Analytical Chemistry | Reference standard for testing | Ensures quality control in pharmaceutical formulations |

作用机制

The mechanism of action of Dihydro Ketoprofen (Mixture of Diastereomers) is similar to that of Ketoprofen. It exerts its effects by inhibiting the enzyme cyclooxygenase-2 (COX-2), which is involved in the synthesis of prostaglandins via the arachidonic acid pathway . This inhibition reduces inflammation, pain, and fever. The molecular targets and pathways involved include the COX-2 enzyme and the prostaglandin synthesis pathway .

相似化合物的比较

Dihydro Ketoprofen (Mixture of Diastereomers) can be compared with other similar compounds, such as:

Ketoprofen: The parent compound, which is also an NSAID with similar pharmacological properties.

Ibuprofen: Another NSAID with similar anti-inflammatory and analgesic effects.

生物活性

2-(3-(Hydroxy(phenyl)methyl)phenyl)propanoic acid, also known as a derivative of phenylpropanoic acid, is a compound with notable biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound has the molecular formula and features a hydroxyl group attached to a phenyl ring, which is significant for its biological activity. The presence of the hydroxyl group enhances its reactivity and interaction with biological targets.

Research indicates that this compound may interact with various proteins and enzymes in the body. Similar compounds have shown the following modes of action:

- Inhibition of Enzymes : The compound may inhibit certain enzymes involved in metabolic pathways, potentially leading to altered biochemical responses.

- Receptor Binding : It has been suggested that this compound can bind to specific receptors, influencing cellular signaling pathways.

- Antioxidant Activity : The hydroxyl group contributes to its ability to scavenge free radicals, providing protective effects against oxidative stress.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. For example, a series of derivatives were synthesized and tested for their antiproliferative effects on cancer cell lines. The results showed that certain derivatives exhibited significant inhibitory actions against HCT-116 cells, with IC50 values ranging from 0.69 μM to 11 μM, demonstrating their potential as anticancer agents .

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| 7i | HCT-116 | 0.13 |

| 7g | HCT-116 | 0.12 |

| Doxorubicin | HCT-116 | 2.29 |

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In vitro studies showed moderate antibacterial activity against various strains of bacteria, including Gram-positive and Gram-negative organisms. The minimum inhibitory concentration (MIC) values indicate promising efficacy against pathogens such as E. coli and Staphylococcus aureus.

Case Studies

- Antiproliferative Effects : In a study conducted on different cancer cell lines, derivatives of this compound were tested for their ability to induce apoptosis. Results indicated that these compounds could significantly reduce cell viability through mechanisms involving DNA fragmentation and chromatin condensation .

- Antioxidant Studies : Another research effort focused on the antioxidant capacity of this compound, demonstrating that it effectively reduced oxidative stress markers in cellular models, suggesting its potential use in preventing oxidative damage-related diseases .

Pharmacokinetics

The pharmacokinetic profile of similar compounds suggests that they are generally well absorbed when administered orally. They exhibit moderate half-lives and undergo metabolic transformations primarily in the liver, influencing their therapeutic efficacy and safety profiles.

属性

IUPAC Name |

2-[3-[hydroxy(phenyl)methyl]phenyl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16O3/c1-11(16(18)19)13-8-5-9-14(10-13)15(17)12-6-3-2-4-7-12/h2-11,15,17H,1H3,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBVIDAVUDXDUPS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=CC=C1)C(C2=CC=CC=C2)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80473612 | |

| Record name | Dihydroketoprofen | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80473612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59960-32-6 | |

| Record name | Dihydroketoprofen | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80473612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。